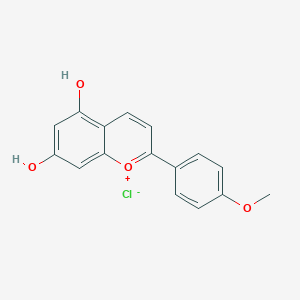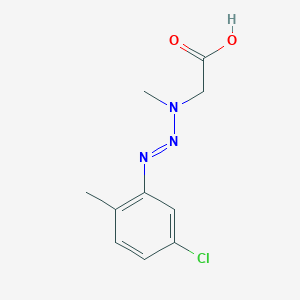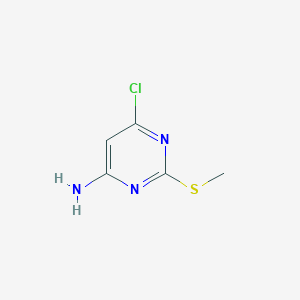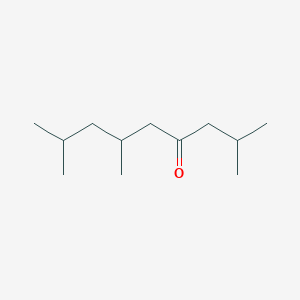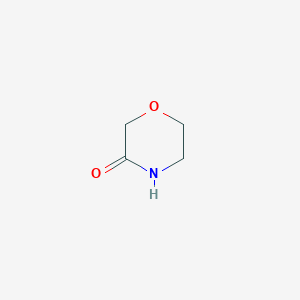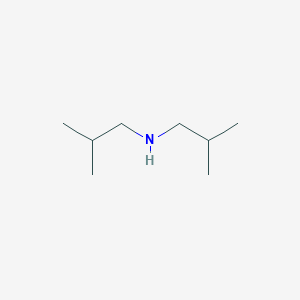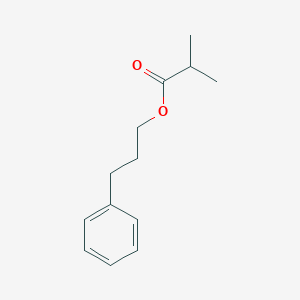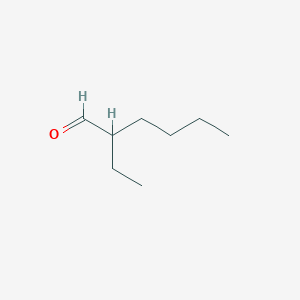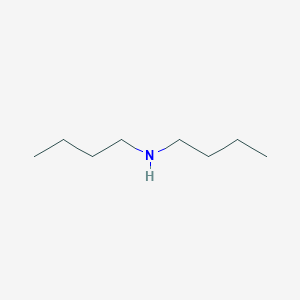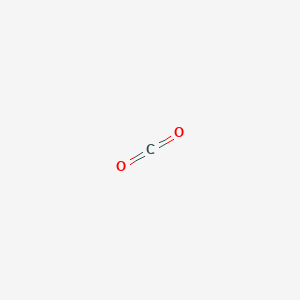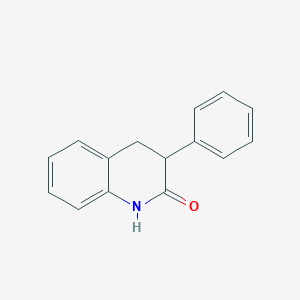
3-phenyl-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
3-Phenyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family It features a quinolinone core structure with a phenyl group attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-phenyl-3,4-dihydroquinolin-2(1H)-one involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. The reaction typically proceeds under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride or boron trifluoride.
Another synthetic route involves the cyclization of N-phenyl-2-aminobenzamide under basic conditions. This method can be catalyzed by bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-Phenyl-3,4-dihydroquinolin-2(1H)-one can undergo oxidation reactions to form quinolinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-phenyl-1,2,3,4-tetrahydroquinoline using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitric acid, and sulfonating agents.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: 3-Phenyl-1,2,3,4-tetrahydroquinoline.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-phenyl-3,4-dihydroquinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylquinolin-2(1H)-one: Lacks the dihydro component, which may affect its reactivity and biological activity.
3,4-Dihydroquinolin-2(1H)-one: Without the phenyl group, it may have different chemical properties and applications.
2-Phenyl-3,4-dihydroquinolin-2(1H)-one: Positional isomer with potentially different biological activities.
Uniqueness
3-Phenyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the phenyl group and the dihydroquinolinone core makes it a versatile scaffold for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-phenyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGSEVPKWYDXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550811 | |
| Record name | 3-Phenyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022-66-8 | |
| Record name | 3-Phenyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the enantioselective synthesis of (S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones?
A1: Enantioselective synthesis is crucial in pharmaceutical chemistry because enantiomers (mirror-image molecules) can have different biological activities. The development of a synthetic route for the (S)-enantiomer of 3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-one allows researchers to isolate and study the specific properties and potential applications of this enantiomer. [] This is particularly important when exploring potential therapeutic applications, as one enantiomer may exhibit desired biological activity while the other might be inactive or even harmful.
Q2: What is the key synthetic strategy employed in the preparation of (S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones?
A2: The synthesis utilizes a two-step approach. First, a chiral auxiliary, (2S,5S)-cis-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one, is employed to control the stereochemistry. [] This auxiliary is reacted with substituted o-nitrobenzyl bromides to form an intermediate. In the second step, the nitro group in the intermediate is reduced to an amine. This reduction triggers an intramolecular cyclization reaction with the dioxolanone ring, leading to the formation of the desired (S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-one ring system. [] This method offers a practical and efficient way to access these enantiomerically pure compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


